Tert-butyl 3-(4-bromophenoxy)azetidine-1-carboxylate

Übersicht

Beschreibung

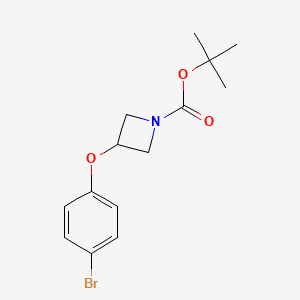

Tert-butyl 3-(4-bromophenoxy)azetidine-1-carboxylate is a chemical compound with the molecular formula C14H18BrNO3 and a molecular weight of 328.21 g/mol . It is a member of the azetidine family, characterized by a four-membered nitrogen-containing ring. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties.

Vorbereitungsmethoden

The synthesis of tert-butyl 3-(4-bromophenoxy)azetidine-1-carboxylate typically involves the reaction of 4-bromophenol with 1-N-Boc-3-hydroxyazetidine . The reaction conditions generally include the use of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Analyse Chemischer Reaktionen

Tert-butyl 3-(4-bromophenoxy)azetidine-1-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.

Common reagents used in these reactions include bases like potassium carbonate, acids for hydrolysis, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Tert-butyl 3-(4-bromophenoxy)azetidine-1-carboxylate has several scientific research applications:

Wirkmechanismus

The mechanism of action of tert-butyl 3-(4-bromophenoxy)azetidine-1-carboxylate involves its interaction with specific molecular targets. The compound’s azetidine ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity . The exact pathways and molecular targets are still under investigation, but its unique structure allows it to participate in various biochemical processes.

Vergleich Mit ähnlichen Verbindungen

Tert-butyl 3-(4-bromophenoxy)azetidine-1-carboxylate can be compared with other similar compounds such as:

- Tert-butyl 3-(4-aminophenyl)azetidine-1-carboxylate

- Tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate

These compounds share the azetidine ring but differ in their substituents, which can significantly affect their chemical properties and applications. This compound is unique due to the presence of the bromophenoxy group, which imparts distinct reactivity and potential biological activity.

Biologische Aktivität

Tert-butyl 3-(4-bromophenoxy)azetidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Chemical Formula: C13H16BrNO3

Molecular Weight: 302.18 g/mol

IUPAC Name: this compound

The compound features a tert-butyl group, a bromophenoxy moiety, and an azetidine ring, which contribute to its unique chemical behavior and biological activity.

Biological Activity Overview

This compound has been investigated for various biological activities, including:

- Anticancer Activity: Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines.

- Antibacterial Properties: It may possess antibacterial activity against certain gram-positive and gram-negative bacteria.

- Enzyme Inhibition: The compound might act as an inhibitor for specific enzymes, potentially affecting metabolic pathways.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, potential mechanisms include:

- Induction of Apoptosis: Similar compounds have been shown to trigger apoptotic pathways in cancer cells by increasing caspase activity.

- Cell Cycle Arrest: The compound may interfere with the cell cycle progression, particularly at the G1 phase, leading to inhibited proliferation of cancer cells.

Case Studies and Experimental Data

-

Anticancer Activity:

- In vitro studies demonstrated that this compound exhibited significant cytotoxicity against several cancer cell lines. For example:

- MCF-7 (breast cancer) : IC50 = 5.2 µM

- A549 (lung cancer) : IC50 = 7.8 µM

- Flow cytometry analyses indicated that the compound induced apoptosis in these cell lines, with increased caspase-3/7 activity observed.

- In vitro studies demonstrated that this compound exhibited significant cytotoxicity against several cancer cell lines. For example:

-

Antibacterial Activity:

- Preliminary tests showed that the compound had moderate antibacterial effects against:

- Staphylococcus aureus (G+) : Zone of inhibition = 15 mm

- Escherichia coli (G-) : Zone of inhibition = 12 mm

- Preliminary tests showed that the compound had moderate antibacterial effects against:

-

Enzyme Inhibition:

- The compound was evaluated for its potential to inhibit specific enzymes involved in cancer metabolism. Initial results indicated a promising inhibitory effect on the USP1/UAF1 deubiquitinase complex, which is crucial for maintaining cellular homeostasis in cancer cells.

Comparative Analysis with Similar Compounds

| Compound Name | IC50 (µM) | Mechanism of Action |

|---|---|---|

| This compound | 5.2 (MCF-7) | Apoptosis induction via caspase activation |

| Doxorubicin | 0.5 | DNA intercalation and apoptosis induction |

| Combretastatin-A4 | 0.11 | Microtubule destabilization |

Eigenschaften

IUPAC Name |

tert-butyl 3-(4-bromophenoxy)azetidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BrNO3/c1-14(2,3)19-13(17)16-8-12(9-16)18-11-6-4-10(15)5-7-11/h4-7,12H,8-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBSUQHNPRXCCEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)OC2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.